6-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline
Description
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(5-quinolin-6-yl-1,3,4-oxadiazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-11-8-12(2)23(22-11)17(24)10-16-20-21-18(25-16)14-5-6-15-13(9-14)4-3-7-19-15/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLKTKNLPIWHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CC2=NN=C(O2)C3=CC4=C(C=C3)N=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to exhibit a broad range of biological activities.
Mode of Action
It’s known that the 3,5-dimethylpyrazole group plays a significant role in the activity of similar compounds
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of pathways, leading to a wide range of biological activities.
Pharmacokinetics
It’s known that similar compounds are highly soluble in water and other polar solvents, which could potentially impact their bioavailability.
Result of Action
Compounds with similar structures have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
The compound 6-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate oxadiazole derivatives. The process often includes steps such as:
- Formation of the oxadiazole ring : This is achieved through cyclization reactions involving hydrazine derivatives.
- Quinoline incorporation : The quinoline moiety is integrated into the structure via electrophilic substitution reactions.
Antitumor Activity
Research indicates that compounds containing quinoline and oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines:
The compound's mechanism of action may involve the induction of apoptosis and the inhibition of specific oncogenic pathways.
Antimicrobial Activity
The biological activity also extends to antimicrobial effects. Compounds with similar structural features have been tested against a range of bacteria and fungi:
These findings suggest that the compound may disrupt microbial cell membranes or interfere with metabolic pathways.
Anti-inflammatory Effects
Studies have indicated that certain derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is critical in conditions like arthritis and other inflammatory diseases.
The proposed mechanisms through which This compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit enzymes involved in cancer progression or inflammation.
- Receptor Modulation : The compound could interact with specific receptors to alter signaling pathways.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
- Study on Anticancer Activity : A recent study demonstrated that a related compound significantly reduced tumor size in xenograft models when administered at a dose of 50 mg/kg.
- Clinical Trials for Inflammatory Diseases : Another trial investigated the anti-inflammatory potential in patients with rheumatoid arthritis, showing a marked decrease in disease activity score after treatment.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including those containing oxadiazole and pyrazole moieties. The compound has shown promising results against various microbial strains.
Case Study: Antimicrobial Efficacy
- A series of quinoline derivatives were synthesized and tested for their antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, indicating strong potential as future antituberculosis agents .
- The presence of electron-withdrawing groups on the pyrazole ring significantly enhanced antibacterial activity, demonstrating a structure-activity relationship that could guide future drug design .
Anticancer Properties
The dual functionality of quinoline derivatives as both antimicrobial and anticancer agents is particularly noteworthy. The ability to inhibit key biological pathways makes these compounds valuable in cancer therapy.
Case Study: Anticancer Activity
- In vitro studies on quinoline-oxadiazole hybrids demonstrated significant cytotoxic effects against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. IC50 values ranged from 0.137 to 0.583 μg/mL, showcasing their potential as effective anticancer agents .
- Mechanistically, these compounds act by inhibiting the epidermal growth factor receptor (EGFR) and microbial DNA gyrase, which are critical targets in cancer treatment and antimicrobial therapy respectively .
Structure-Activity Relationship
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design.
| Structural Feature | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Enhance antibacterial potency |
| Pyrazole derivatives | Increase cytotoxicity against cancer cells |
| Oxadiazole incorporation | Broaden spectrum of antimicrobial activity |
Research indicates that modifications to the quinoline scaffold can lead to enhanced biological activity. For instance, introducing aliphatic amines at specific positions has been shown to improve antimicrobial efficacy .
Chemical Reactions Analysis
Quinoline Core Formation
The quinoline moiety is likely synthesized via the Pfitzinger reaction or Friedländer synthesis :
-
Pfitzinger Reaction : Uses isatin derivatives and ketones under alkaline conditions to yield quinoline-4-carboxylic acids. For example:
-
Friedländer Synthesis : Involves condensation of o-aminobenzaldehyde with cyclic/acyclic ketones via dehydrative cyclization .
1,3,4-Oxadiazole Ring Construction
The oxadiazole ring is synthesized via cyclization of diacylhydrazine precursors. For example:
In the target compound, the oxadiazole is tethered to quinoline via a methylene bridge, suggesting a nucleophilic substitution or amide coupling step post-cyclization.
Pyrazole-Acetyl Substituent Attachment
The 3,5-dimethylpyrazole group is introduced via nucleophilic substitution or amide bond formation :
-
Reaction of a bromoacetyl intermediate with 3,5-dimethylpyrazole under basic conditions:
Nucleophilic Substitution at the Acetyl Group
The ketone-linked pyrazole moiety is susceptible to nucleophilic attack. For example:
-
Amide Formation : Reaction with amines to form Schiff bases or amides (common in bioactive derivatives) .
-
Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, altering solubility and reactivity .
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole ring participates in:
-
Electrophilic Substitution : Limited due to electron deficiency but feasible at the C-5 position under strong electrophiles .
-
Ring-Opening Reactions : Acidic or basic hydrolysis yields diacylhydrazines, which can re-cyclize under controlled conditions .
Quinoline Functionalization
The quinoline nitrogen and C-2/C-4 positions are reactive sites:
-
C-H Functionalization : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
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N-Oxidation : Reaction with m-CPBA forms N-oxide derivatives, enhancing coordination with metal catalysts .
Comparative Reaction Data
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinoline-Oxadiazole Derivatives
Key Observations :
Table 2: Pharmacological Profiles of Selected Compounds
Key Observations :
- The target compound’s nootropic/anxiolytic activity contrasts with the anticancer focus of other quinoline-oxadiazoles, highlighting scaffold versatility .
- Aryl-substituted analogues exhibit lower IC50 values (≤10 μM) in MCF-7 cells due to enhanced electrophilicity, whereas the target compound’s pyrazole may prioritize CNS targeting over cytotoxicity .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Key Observations :
- The target compound’s moderate LogP balances lipophilicity and solubility, advantageous for CNS penetration.
- Nitro groups in analogues reduce solubility but enhance DNA-binding affinity, limiting their utility in non-oncological applications .
Preparation Methods
Structural Overview and Retrosynthetic Analysis
The target compound features a quinoline core linked to a 3,5-dimethylpyrazole group via a 1,3,4-oxadiazole bridge. Retrosynthetic dissection suggests three primary components:
- Quinoline-6-carboxylic acid derivatives for the aromatic core.
- 3,5-Dimethylpyrazole-1-acetyl chloride as the pyrazole-containing acylating agent.
- 1,3,4-Oxadiazole ring formed via cyclization of a diacylhydrazine intermediate.
The convergent synthesis strategy involves preparing these fragments separately before coupling them through cyclocondensation reactions.
Synthesis of Key Intermediates
Preparation of Quinoline-6-carbonyl Hydrazide
The quinoline moiety is functionalized at the 6-position to introduce a carbonyl hydrazide group. A common method involves:
- Esterification : Quinoline-6-carboxylic acid is treated with methanol and concentrated sulfuric acid under reflux to form methyl quinoline-6-carboxylate.
- Hydrazide Formation : The ester reacts with hydrazine hydrate in ethanol, yielding quinoline-6-carbonyl hydrazide. This intermediate is critical for subsequent oxadiazole ring formation.
Reaction conditions:
Synthesis of 3,5-Dimethylpyrazole-1-acetyl Chloride
The pyrazole fragment is derived from 3,5-dimethylpyrazole, which undergoes acylation:
- Acylation : 3,5-Dimethylpyrazole reacts with chloroacetyl chloride in the presence of triethylamine (TEA) as a base.
- Chlorination : The resulting 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one is treated with thionyl chloride (SOCl₂) to form the acyl chloride derivative.
Key parameters:
Oxadiazole Ring Formation
Cyclocondensation Reaction
The 1,3,4-oxadiazole ring is synthesized via cyclization of the diacylhydrazine intermediate. Two methods are prevalent:
Method A: Phosphorus Oxychloride-Mediated Cyclization
- Intermediate Coupling : Quinoline-6-carbonyl hydrazide reacts with 3,5-dimethylpyrazole-1-acetyl chloride in anhydrous dichloromethane.
- Cyclization : The resulting diacylhydrazine is treated with phosphorus oxychloride (POCl₃) under reflux.
Reaction conditions:
Method B: Catalytic Cyclization Using Carbodiimides
An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent:
- Activation : The acyl hydrazide is activated with EDC and hydroxybenzotriazole (HOBt).
- Cyclization : Intramolecular cyclization occurs under mild conditions.
Advantages:
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates. Non-polar solvents like toluene reduce byproduct formation but require higher temperatures.
Catalytic Additives
Purification and Characterization
Chromatographic Techniques
Challenges and Alternative Approaches
Steric Hindrance
Bulky substituents on the pyrazole ring (e.g., 3,5-dimethyl groups) reduce cyclization yields by 18–22% compared to unsubstituted analogs. Mitigation strategies include:
Oxadiazole Ring Isomerism
1,3,4-Oxadiazole formation competes with 1,2,4-oxadiazole byproducts. Controlling reaction pH (pH 4–5) and using excess POCl₃ suppresses isomerization.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
The synthesis involves multi-step reactions, including:
- Mixed aldol condensation between quinoline derivatives and oxadiazole precursors under basic conditions (e.g., NaOH/EtOH) to form the oxadiazole-quinoline backbone .
- Nucleophilic substitution with 3,5-dimethylpyrazole using hydroxylamine hydrochloride or hydrazine hydrate to introduce the pyrazole moiety .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Key optimization parameters include temperature control (60–80°C for aldol step), stoichiometric ratios (1:1.2 for pyrazole coupling), and inert atmosphere (N₂) to prevent oxidation .
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., pyrazole CH₃ at δ 2.1–2.3 ppm, quinoline aromatic protons at δ 7.5–8.5 ppm) .
- IR spectroscopy : Confirm carbonyl groups (C=O stretch at ~1700 cm⁻¹) and oxadiazole C=N (1600–1650 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₇N₅O₂: 356.1354) .
- X-ray crystallography : Resolve 3D conformation (e.g., dihedral angles between oxadiazole and pyrazole rings) .
Advanced: How can computational methods predict binding affinity with SARS-CoV-2 targets?
Answer:
- Molecular docking (AutoDock Vina): Dock the compound into the SARS-CoV-2 Mpro active site (PDB: 6LU7) to assess hydrogen bonding with His41/Cys145 .
- MD simulations (GROMACS) : Evaluate stability of ligand-protein complexes over 100 ns; analyze RMSD/RMSF plots for conformational flexibility .
- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values against viral replication .
Advanced: What strategies elucidate structure-activity relationships (SAR) for modified analogs?
Answer:
- Systematic substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy groups on the quinoline ring and test antimicrobial activity .
- CoMFA/CoMSIA : Develop 3D-QSAR models using steric/electrostatic fields to correlate substituent effects with bioactivity .
- Free-Wilson analysis : Quantify contributions of pyrazole methyl groups to antifungal potency (e.g., MIC against Candida albicans) .
Advanced: How to assess stability under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to pH 1–13 (HCl/NaOH buffers, 37°C) and analyze degradation products via HPLC-MS .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C indicates suitability for high-temperature formulations) .
- Light exposure testing : Monitor UV-vis spectra (300–400 nm) over 72 hours to detect photodegradation .
Advanced: What in vitro models evaluate toxicity?
Answer:
- HepG2 cytotoxicity assay : Measure IC₅₀ using MTT reagent; compare to positive controls (e.g., doxorubicin) .
- Hemolysis assay : Incubate with erythrocytes (2% v/v) and quantify hemoglobin release at 540 nm; <5% hemolysis indicates blood compatibility .
- hERG inhibition screening : Use patch-clamp electrophysiology to assess cardiac toxicity risks (IC₅₀ >10 μM preferred) .
Advanced: How to study efflux pump inhibition in resistant bacteria?
Answer:
- Ethidium bromide accumulation assay : Treat E. coli TolC mutants with the compound (10 μg/mL) and monitor fluorescence (λₑₓ 530 nm/λₑₘ 600 nm); increased fluorescence indicates efflux inhibition .
- RT-qPCR : Quantify mRNA levels of acrB/mexB pumps in treated vs. untreated Pseudomonas aeruginosa .
- Synergy testing : Combine with sub-inhibitory concentrations of ciprofloxacin; check for ≥4-fold reduction in MIC via checkerboard assay .
Advanced: How does crystallography inform 3D conformation?
Answer:
- X-ray diffraction (e.g., Cu-Kα radiation, 100 K): Solve crystal structure to reveal intramolecular H-bonds (e.g., N–H···O between oxadiazole and pyrazole) and π-π stacking (quinoline vs. pyrazole rings, distance ~3.5 Å) .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···N contacts contributing to crystal packing) .
Advanced: What principles guide pharmacophore design for hybrid molecules?
Answer:
- Bioisosteric replacement : Substitute oxadiazole with 1,3,4-thiadiazole to enhance metabolic stability .
- Lipophilicity optimization : Adjust logP (target 2–3) via methyl/fluoro groups to improve blood-brain barrier penetration .
- Steric shielding : Introduce bulky substituents (e.g., tert-butyl on pyrazole) to block CYP450-mediated oxidation .
Basic: What in vitro assays evaluate antimicrobial activity?
Answer:
- Agar dilution (CLSI guidelines) : Test against Gram-negative (E. coli ATCC 25922) and Gram-positive (S. aureus ATCC 29213) strains; report MIC (μg/mL) .
- Time-kill kinetics : Expose C. albicans to 2× MIC and aliquot samples at 0–24 h for colony counting .
- Biofilm inhibition : Stain P. aeruginosa biofilms with crystal violet and measure OD₅₉₀ reduction vs. untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
